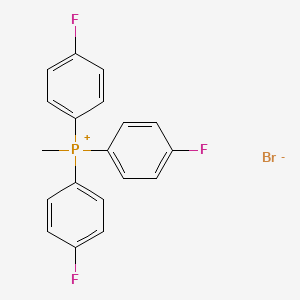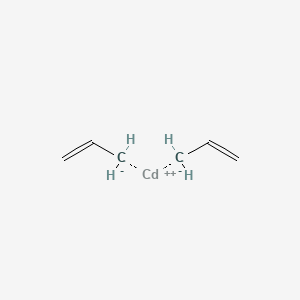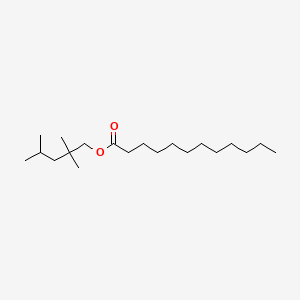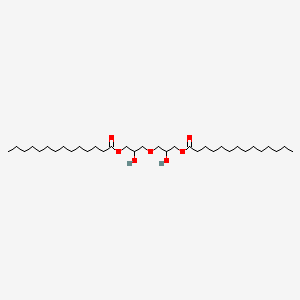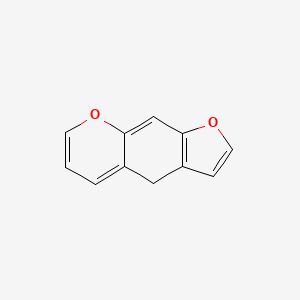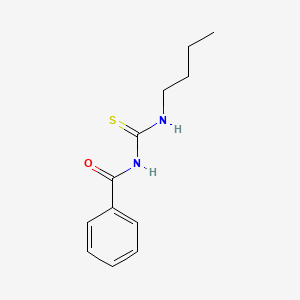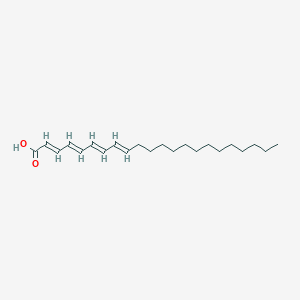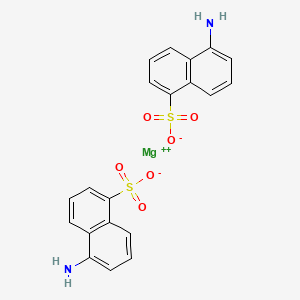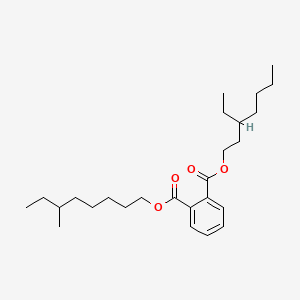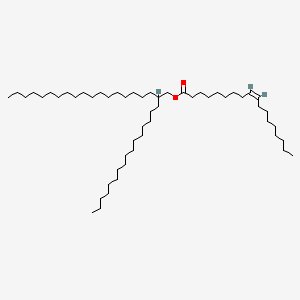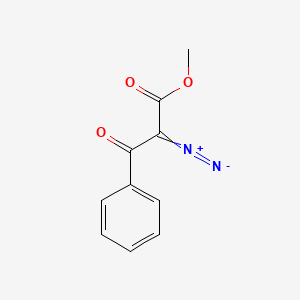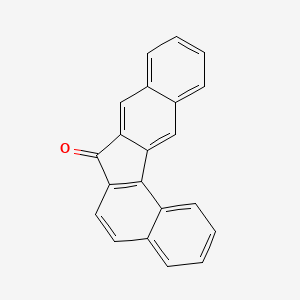
(Oxalato(2-)-O,O')dioxouranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxalato(2-)-O,O’)dioxouranium is a coordination compound that features uranium in its +6 oxidation state, complexed with oxalate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Oxalato(2-)-O,O’)dioxouranium typically involves the reaction of uranyl nitrate with oxalic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and recrystallization. The general reaction can be represented as:
UO2(NO3)2+H2C2O4→UO2(C2O4)+2HNO3
Industrial Production Methods: Industrial production of (Oxalato(2-)-O,O’)dioxouranium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (Oxalato(2-)-O,O’)dioxouranium undergoes various chemical reactions, including:
Oxidation and Reduction: The uranium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The oxalate ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the uranium center.
Reduction: Reducing agents like sodium borohydride can reduce the uranium center.
Substitution: Ligands such as chloride or nitrate can replace oxalate in the presence of suitable solvents and temperatures.
Major Products:
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Uranium complexes with different ligands.
Aplicaciones Científicas De Investigación
(Oxalato(2-)-O,O’)dioxouranium has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other uranium complexes and studying coordination chemistry.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in radiopharmaceuticals and cancer treatment.
Industry: Utilized in the development of advanced materials and nuclear fuel processing.
Mecanismo De Acción
The mechanism of action of (Oxalato(2-)-O,O’)dioxouranium involves its ability to form stable complexes with various ligands. The uranium center can interact with different molecular targets, influencing their chemical and physical properties. The pathways involved include coordination to oxygen and nitrogen atoms in ligands, leading to changes in electronic structure and reactivity.
Comparación Con Compuestos Similares
Dioxouranium(VI) complexes with other ligands: These include complexes with nitrate, chloride, and other organic ligands.
Oxalate complexes of other metals: Such as copper, chromium, and manganese oxalate complexes.
Uniqueness: (Oxalato(2-)-O,O’)dioxouranium is unique due to the specific coordination environment provided by the oxalate ligands, which influences its reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it distinct from other uranium and oxalate complexes.
Propiedades
Número CAS |
2031-89-2 |
|---|---|
Fórmula molecular |
C2H2O6U |
Peso molecular |
360.06 g/mol |
Nombre IUPAC |
dioxouranium;oxalic acid |
InChI |
InChI=1S/C2H2O4.2O.U/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;; |
Clave InChI |
ZFJGNWSCDBMVDY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.O=[U]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


